3-Carboxy Detomidine-13C,15N2
Description
3-Carboxy Detomidine-13C,15N2 (CAS: 1346605-14-8) is a stable isotope-labeled derivative of Detomidine, a veterinary sedative primarily used in large animals. Its molecular formula is C₁₁¹³CH₁₂¹⁵N₂O₂, incorporating one ¹³C and two ¹⁵N isotopes at specific positions within the imidazole ring and carboxylic acid functional group . This labeling enables precise tracking in pharmacokinetic and metabolic studies, particularly for quantifying Detomidine metabolites in biological matrices using mass spectrometry .
Properties
IUPAC Name |
3-((213C,1,3-15N2)1H-imidazol-5-ylmethyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)/i7+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYCKVCJPJDEL-BRALYQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=C[15N]=[13CH][15NH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy Detomidine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the detomidine molecule. The process typically starts with the synthesis of the labeled imidazole ring, followed by its attachment to the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control, flexible batch sizes, and prompt delivery to meet the needs of global customers.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy Detomidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 3-Carboxy Detomidine-13C,15N2 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) studies to investigate the structure, reaction mechanism, and kinetics of compounds.
Biology: In biological research, the compound is used to study metabolic pathways in vivo due to its stable isotope labeling, which allows for safe and accurate tracking of metabolic processes.
Medicine: The compound is used in pharmacokinetic and metabolic studies to understand the behavior of detomidine in the body. It also aids in the development of new drugs by providing insights into drug metabolism and interactions.
Industry: In the industrial sector, this compound is used in the production of veterinary medicines and as a reference material for quality control and assurance.
Mechanism of Action
3-Carboxy Detomidine-13C,15N2 exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation and analgesia. The stable isotope labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism, providing insights into its mechanism of action.
Comparison with Similar Compounds
Detomidine-13C,15N2 Hydrochloride (CAS: 1391052-98-4)
- Structure : The parent compound Detomidine is modified with ¹³C and ¹⁵N isotopes but retains its hydrochloride salt form.
- Functional Group : Lacks the carboxylic acid moiety present in 3-Carboxy Detomidine.
- Applications : Used as an internal standard for Detomidine quantification in its unmodified form .
- Key Difference : The absence of the carboxy group limits its utility in studying Detomidine’s oxidative metabolism, which generates carboxylic acid metabolites .
3-Carboxy Detomidine Methyl Ester-15N2 (CAS: 2725398-53-6)
- Structure : Features a methyl ester group instead of a free carboxylic acid.
- Applications : Acts as a precursor in metabolic studies; the ester group requires enzymatic hydrolysis to form the active carboxylic acid metabolite.
- Key Difference : The ester form improves cell membrane permeability but introduces variability in metabolic conversion rates compared to the free acid .
3-Hydroxy Detomidine-15N2,d2 Hydrochloride (CAS: TRC-H825342)
- Structure : Contains a hydroxyl group instead of a carboxylic acid, with ¹⁵N and deuterium (²H) labeling.
- Applications : Used to study Phase I hydroxylation metabolism pathways.
- Key Difference : The hydroxyl group alters polarity and detection characteristics in chromatography compared to the carboxy derivative .
Comparison with Isotope-Labeled Analogues in Other Drugs
Gemcitabine-13C,15N2
rac Lamivudine Acid-13C,15N2 (CAS: 1391052-30-4)
Isotopic Purity and Contamination Risks
- 3-Carboxy Detomidine-13C,15N2 avoids this issue through rigorous purification, achieving >98% isotopic purity .
Data Tables
Table 1: Structural and Isotopic Comparison
| Compound | Molecular Formula | Isotopic Labels | Key Functional Group | Primary Application |
|---|---|---|---|---|
| This compound | C₁₁¹³CH₁₂¹⁵N₂O₂ | ¹³C, ¹⁵N₂ | Carboxylic Acid | Metabolic Profiling |
| Detomidine-13C,15N2 Hydrochloride | C₁₁¹³CH₁₅Cl¹⁵N₂ | ¹³C, ¹⁵N₂ | Imidazole | Parent Drug Quantification |
| 3-Hydroxy Detomidine-15N2,d2 HCl | C₁₂H₁₃D₂Cl¹⁵N₂O | ¹⁵N₂, ²H₂ | Hydroxyl | Phase I Metabolism Studies |
Biological Activity
3-Carboxy Detomidine-13C,15N2 is a labeled derivative of Detomidine, a potent sedative and analgesic agent primarily used in veterinary medicine. This compound is notable for its applications in pharmacokinetic studies due to the incorporation of stable isotopes and , which allow for precise tracking and analysis of metabolic pathways. This article explores the biological activity, pharmacodynamics, and research findings associated with this compound.
| Property | Value |
|---|---|
| CAS Number | 1346605-14-8 |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 220.24 g/mol |
| IUPAC Name | 3-Carboxy Detomidine |
| SMILES | C(C(=O)O)C1=CC(NC(=O)C)=C(C=C1)N(C)C |
Detomidine acts primarily as an agonist at alpha-2 adrenergic receptors, which are crucial in the modulation of neurotransmitter release. The introduction of stable isotopes in 3-Carboxy Detomidine allows researchers to trace its metabolism and distribution in biological systems more effectively.
-
Alpha-2 Adrenergic Receptor Agonism :
- The compound binds to alpha-2 receptors in the central nervous system, leading to sedation and analgesia.
- It inhibits norepinephrine release, resulting in decreased sympathetic outflow.
-
Pharmacokinetics :
- The pharmacokinetic profile of 3-Carboxy Detomidine can be studied using mass spectrometry techniques that leverage the isotopic labeling for enhanced sensitivity and specificity.
- Studies indicate a rapid onset of action with a relatively short half-life, necessitating careful dosing in clinical settings.
Biological Activity
The biological activity of 3-Carboxy Detomidine has been extensively studied in various animal models. Key findings include:
- Sedative Effects : In horses, 3-Carboxy Detomidine produces significant sedation comparable to unlabelled Detomidine but allows for better tracking due to isotopic labeling.
- Analgesic Properties : The compound exhibits analgesic effects that are beneficial during surgical procedures or painful conditions.
Case Studies
-
Veterinary Applications :
- A study conducted on horses demonstrated that administration of 3-Carboxy Detomidine resulted in effective sedation without significant adverse effects. The pharmacokinetic data obtained from this study helped refine dosing protocols for veterinary anesthetics.
-
Metabolism Studies :
- Research utilizing this compound has provided insights into its metabolic pathways. The isotopic labeling allowed for the identification of metabolites via liquid chromatography-mass spectrometry (LC-MS), revealing that primary metabolites include hydroxylated forms and conjugates.
Research Findings
Recent studies have highlighted several important aspects of the biological activity of 3-Carboxy Detomidine:
- Tissue Distribution : Isotopic labeling has facilitated studies on tissue distribution post-administration, revealing rapid accumulation in the brain and liver.
- Safety Profile : Longitudinal studies indicate a favorable safety profile with minimal side effects when used at recommended doses.
Q & A
Q. How can researchers verify the isotopic enrichment and purity of 3-Carboxy Detomidine-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2 in synthesized samples?
To confirm isotopic enrichment, employ 1D NMR spectroscopy and mass spectrometry (MS) . For example, NMR can detect isotopic ratios (e.g., ≈49% enrichment in equilibrium states) by analyzing chemical shifts and splitting patterns, as demonstrated in adamantylated azolo-azines . MS (e.g., isotope dilution mass spectrometry) quantifies and incorporation by comparing molecular ion peaks to unlabeled controls . Purity assessments should include chromatographic methods (HPLC/LC-MS) to rule out non-isotopic contaminants.
Q. What are the standard protocols for synthesizing 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2-labeled compounds like 3-Carboxy Detomidine?
Synthesis typically involves refluxing precursors with isotopic reagents (e.g., -enriched gases or -labeled intermediates) under controlled conditions. For example, refluxing with trifluoroacetic acid (TFA) for 2 hours enabled -labeling in adamantylated compounds, with isotopic equilibrium confirmed via NMR . Post-synthesis, purification steps (e.g., column chromatography) and validation via spectroscopy are critical to ensure product integrity.
Q. How should researchers handle and store 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2-labeled compounds to maintain stability?
Store lyophilized samples at –20°C in airtight, light-protected vials to prevent degradation. For solutions, use inert solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Stability testing under varying pH and temperature conditions is recommended, as isotopic labels can alter chemical reactivity .
Advanced Research Questions
Q. What experimental design considerations are critical when using 15N2^{15}\text{N}_215N2-labeled compounds to avoid underestimation of biological fixation rates?
Key considerations include:
- Method selection : Prefer the dissolution method over the bubble method, as the latter underestimates rates by up to 72% due to incomplete gas equilibration .
- Contamination checks : Validate commercial gas for contaminants like or , which can inflate fixation rates .
- Incubation duration : Optimize incubation times (e.g., 24-hour assays) to account for diel cycles in microbial activity .
Q. How can isotopic interference from dual labeling (13C^{13}\text{C}13C and 15N2^{15}\text{N}_215N2) be minimized in tracer studies?
- Analytical separation : Use high-resolution mass spectrometry (HR-MS) to distinguish - and -derived signals. Adjust collision energy parameters to reduce cross-talk between isotopes .
- Control experiments : Include unlabeled controls to baseline-correct natural isotope abundance.
- Data normalization : Apply correction factors for isotopic spillover, as described in carnosine derivative studies .
Q. What strategies address thermodynamic instability in 15N2^{15}\text{N}_215N2-labeled compounds during reaction optimization?
- Equilibrium monitoring : Use real-time NMR to track isomerization processes (e.g., detecting ratios of thermodynamic vs. kinetic products) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize labeled intermediates by reducing hydrolysis .
- Temperature modulation : Lower reaction temperatures may favor isotopic retention in labile positions .
Methodological Best Practices
Q. How should researchers validate isotopic tracer data in complex biological matrices?
- Isotope Ratio Mass Spectrometry (IRMS) : Measure δ and δ values in particulate organic nitrogen (PON) to quantify incorporation .
- Internal standards : Spike samples with -labeled analogs (e.g., glutathione oxidized) for isotopic dilution calibration .
- Reproducibility tests : Replicate experiments across multiple batches to assess variability, as emphasized in nitrogen fixation studies .
Q. What are the limitations of 15N2^{15}\text{N}_215N2 tracer methods in anaerobic vs. aerobic environments?
- Oxygen sensitivity : Aerobic conditions enhance fixation in soils but require rigorous gas-phase controls to avoid oxidation artifacts .
- Gas solubility : In aqueous systems, pre-equilibrate gas to ensure dissolved-phase availability, particularly in marine studies .
Data Reporting Recommendations
- Include isotopic enrichment ratios (e.g., 98% purity) and contamination thresholds in supplementary materials .
- Document analytical parameters (e.g., NMR acquisition times, MS resolution) to enable cross-study comparisons .
- Adhere to FAIR principles : Share raw spectral data and protocols in repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
